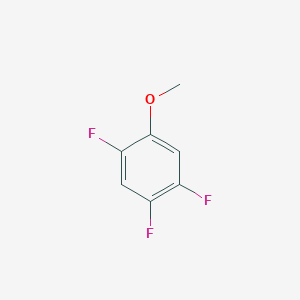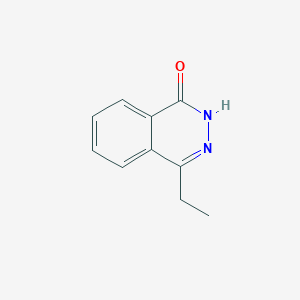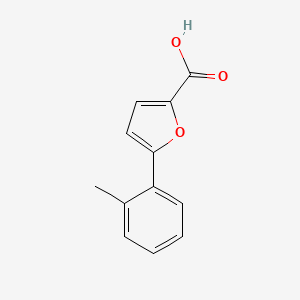
TRIS(TRIMETHYLSILOXY)SILANOL
概要
説明
TRIS(TRIMETHYLSILOXY)SILANOL is a silicon-based compound with the molecular formula C9H28O4Si4. It is known for its unique structural properties, which include a trisiloxane backbone with hexamethyl and trimethylsilyl groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(TRIMETHYLSILOXY)SILANOL typically involves the reaction of hexamethylcyclotrisiloxane with trimethylsilyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
TRIS(TRIMETHYLSILOXY)SILANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 50°C.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature (0-25°C).
Substitution: Alkyl halides, amines; reaction conditionsorganic solvent, room temperature to 100°C.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various functionalized siloxane derivatives.
科学的研究の応用
TRIS(TRIMETHYLSILOXY)SILANOL has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced silicon-based materials and polymers. It is also employed in surface modification and as a cross-linking agent in silicone elastomers.
Biology: Utilized in the development of biocompatible materials for medical implants and drug delivery systems. Its stability and low toxicity make it suitable for biological applications.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants. Its hydrophobic properties make it valuable in water-repellent treatments for textiles and surfaces.
作用機序
The mechanism of action of TRIS(TRIMETHYLSILOXY)SILANOL involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, facilitating its incorporation into complex structures. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling and function. The trimethylsilyl and hexamethyl groups contribute to its hydrophobicity, enhancing its ability to penetrate lipid membranes and interact with hydrophobic regions of proteins.
類似化合物との比較
Similar Compounds
Hexamethyldisiloxane: A simpler siloxane compound with two silicon atoms and six methyl groups.
Octamethylcyclotetrasiloxane: A cyclic siloxane with four silicon atoms and eight methyl groups.
Trimethylsilanol: A silanol compound with one silicon atom and three methyl groups.
Uniqueness
TRIS(TRIMETHYLSILOXY)SILANOL is unique due to its trisiloxane backbone, which provides enhanced stability and reactivity compared to simpler siloxanes. The presence of both hexamethyl and trimethylsilyl groups further distinguishes it from other compounds, offering a combination of hydrophobicity and reactivity that is valuable in various applications.
特性
CAS番号 |
74098-43-4 |
|---|---|
分子式 |
C11H30O5Si4 |
分子量 |
354.69 g/mol |
IUPAC名 |
tris(trimethylsilyloxy)silyl acetate |
InChI |
InChI=1S/C11H30O5Si4/c1-11(12)13-20(14-17(2,3)4,15-18(5,6)7)16-19(8,9)10/h1-10H3 |
InChIキー |
LWWKLKSYKPNLMG-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
| 74098-43-4 | |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














